Diazodinitrophenol
Overview
Description
Synthesis Analysis
DDNP is synthesized by introducing nitric oxides into an alcoholic solution of 2-amino-4,6-dinitrophenol (picramic acid) . A method of producing diazodinitrophenol involves diazotation of a suspension of picramine and acetic acids with a crystallisation regulator .Molecular Structure Analysis
The structure of DDNP has been debated and general consensus does not exist . The properties of general ortho and para isomers of diazophenols are very similar indicating that the structures should also be similar .Chemical Reactions Analysis
DDNP is a diazo compound. Azo, diazo, azido compounds can detonate. The nitro groups would facilitate rapid decomposition . Reaction with alkalis is used for non-explosive disposal of diazidodinitrophenol .Physical And Chemical Properties Analysis
DDNP is a yellow crystalline solid that darkens on exposure to sunlight . It is soluble in acetic acid, acetone, concentrated hydrochloric acid, most non-polar solvents and is slightly soluble in water .Scientific Research Applications
Wastewater Treatment Applications
DDNP's industrial use generates significant wastewater, which poses environmental and health risks if not treated effectively. Recent studies have focused on innovative and eco-friendly methods to treat DDNP-contaminated wastewater:
Bioremediation with White Rot Fungus : Research has demonstrated the effectiveness of white rot fungus in treating DDNP wastewater. This method is cost-effective and easy to manage, significantly reducing the concentrations of harmful compounds such as CODcr, aniline, and nitro compounds in the wastewater. The treated water meets national wastewater discharge standards, highlighting the potential of biological treatments in mitigating industrial pollution (Zhang Xue-cai, 2007).
Micro Electrolytic Treatment : Another study focused on the micro electrolytic treatment of DDNP wastewater, revealing an efficient removal of COD Cr and color from the wastewater. The process conditions optimized include reaction temperature, air blast volume, retention time, and pH value, demonstrating the micro electrolytic process's efficacy in enhancing the biodegradability of wastewater, which is crucial for subsequent biochemical treatment (Zhang Xue-cai, 2003).
Thermal Stability of DDNP
Understanding the thermal stability of DDNP is crucial for its safe handling and storage in industrial contexts:
- Thermal Stability Analysis : A comprehensive study using thermoanalytical methods and 1H NMR spectroscopy found that DDNP is stable for long periods at temperatures below 60°C. This research provides a kinetic relation that helps predict the degree of reaction at specific storage temperatures and times, crucial information for industries that handle or store DDNP (M. Kaiser & U. Ticmanis, 1995).
Safety And Hazards
properties
IUPAC Name |
2-diazonio-4,6-dinitrophenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSYUOJRHDWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O5 | |
Record name | DIAZODINITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11119 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diazodinitrophenol appears as a yellow crystalline solid that darkens on exposure to sunlight. Must be shipped wet with at least 40% water or water and denatured alcohol mixture. May explode due to shock, heat, flame, or friction if dry. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Yellow solid; Darkened on exposure to sunlight; [CAMEO] | |
Record name | DIAZODINITROPHENOL | |
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Record name | Diazodinitrophenol | |
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Product Name |
Diazodinitrophenol | |
CAS RN |
4682-03-5; 87-31-0, 4682-03-5 | |
Record name | DIAZODINITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11119 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro- | |
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Record name | 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro- | |
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Record name | 6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.849 | |
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Record name | DIAZODINITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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